2-ethoxy-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide
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Description
2-ethoxy-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “2-ethoxy-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide” are currently unknown. The compound’s structure suggests it may be related to a class of compounds known as fentanyl analogues , which primarily target the opioid receptors in the brain.
Biological Activity
The compound 2-ethoxy-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide belongs to a class of molecules known as 1,3,4-thiadiazole derivatives , which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications based on existing research.
Chemical Structure and Properties
The structure of this compound can be broken down as follows:
- Thiadiazole Ring: A five-membered heterocyclic compound known for various biological activities.
- Amine Substituent: The presence of a methyl(phenyl)amino group enhances its pharmacological potential.
- Ethoxy and Acetamide Groups: These functional groups contribute to the compound's solubility and bioactivity.
Antimicrobial Activity
-
Antibacterial Properties:
- Thiadiazole derivatives, including the compound in focus, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the thiadiazole ring can enhance antibacterial efficacy, particularly against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity:
Anticancer Activity
Research has demonstrated that 1,3,4-thiadiazole derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases, which are crucial for programmed cell death. For instance, derivatives similar to this compound have been shown to activate caspases 3 and 9 in various cancer cell lines .
Research Findings
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in treating infections and cancer:
-
Antimicrobial Efficacy:
A study evaluated a series of thiadiazole derivatives for their antimicrobial properties using disc diffusion methods. Results indicated that compounds with specific substitutions showed enhanced activity against resistant bacterial strains . -
Cancer Therapeutics:
In vitro studies on cancer cell lines demonstrated that certain thiadiazole compounds could significantly reduce cell viability through apoptotic pathways. The activation of caspases was particularly noted in prostate and breast cancer models .
Properties
IUPAC Name |
2-ethoxy-N-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-3-25-13-17(24)20-15-11-9-14(10-12-15)18-21-22-19(26-18)23(2)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVHWBVXXMAZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)C2=NN=C(S2)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.